2-Bromo-6-(1-ethoxyethoxy)naphthalene molecular weight and formula
2-Bromo-6-(1-ethoxyethoxy)naphthalene molecular weight and formula
An In-Depth Technical Guide to 2-Bromo-6-(1-ethoxyethoxy)naphthalene: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-(1-ethoxyethoxy)naphthalene, a protected derivative of 6-bromo-2-naphthol. While not a commonly cataloged commercial chemical, its significance lies in its role as a strategic intermediate in multi-step organic synthesis, particularly within the realm of pharmaceutical and materials science research. This document details its chemical properties, a robust protocol for its synthesis via the protection of 6-bromo-2-naphthol, and its potential applications, grounded in the established utility of the bromonaphthalene scaffold. The guide is intended for researchers, chemists, and professionals in drug development who require a practical and in-depth understanding of this compound's synthesis and strategic use.
Introduction and Strategic Rationale
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs such as Naproxen, Nabumetone, and Terbinafine. The functionalization of the naphthalene ring system is therefore a critical endeavor in the discovery of new chemical entities. 2-Bromo-6-(1-ethoxyethoxy)naphthalene is a derivative of 6-bromo-2-naphthol where the phenolic hydroxyl group is masked by a 1-ethoxyethyl (EE) acetal.
The primary motivation for this transformation is to selectively block the reactivity of the hydroxyl group. Phenols are acidic and can interfere with a wide range of chemical reactions, including organometallic cross-coupling, Grignard reactions, and reductions. By installing a protecting group like the EE acetal, the bromine atom at the C-2 position becomes the primary site for synthetic modification, allowing for precise and controlled elaboration of the molecular framework. The EE group is particularly advantageous due to its ease of installation under mild acidic conditions and its facile removal, making it an efficient and practical choice for complex synthetic pathways.
Chemical Identity and Properties
As 2-Bromo-6-(1-ethoxyethoxy)naphthalene is primarily a synthetic intermediate, comprehensive experimental data is not widely available. The following table summarizes its core chemical information, derived from its structure.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₅BrO₂ | Calculated |
| Molecular Weight | 295.17 g/mol | Calculated |
| IUPAC Name | 2-bromo-6-(1-ethoxyethoxy)naphthalene | IUPAC Nomenclature |
| CAS Number | Not assigned | - |
| Appearance (Predicted) | Off-white to pale yellow solid or oil | Inferred from related compounds |
| Solubility (Predicted) | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from structure |
Synthesis and Experimental Protocol
The synthesis of 2-Bromo-6-(1-ethoxyethoxy)naphthalene is achieved through the acid-catalyzed reaction of 6-bromo-2-naphthol with ethyl vinyl ether. This method is a reliable and high-yielding procedure for the formation of an ethoxyethyl (EE) acetal.
Rationale for Reagent Selection
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Starting Material: 6-Bromo-2-naphthol is a commercially available and stable precursor. Its synthesis from β-naphthol is well-documented.[1][2]
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Protecting Reagent: Ethyl vinyl ether is an inexpensive and liquid reagent that reacts readily with alcohols and phenols in the presence of an acid catalyst to form the stable EE acetal.[3]
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Catalyst: Pyridinium p-toluenesulfonate (PPTS) is an ideal catalyst. It is a mild, non-hygroscopic solid that provides a controlled acidic environment, minimizing potential side reactions like polymerization of the vinyl ether.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-6-(1-ethoxyethoxy)naphthalene.
Detailed Step-by-Step Protocol
Materials:
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6-Bromo-2-naphthol (1.0 eq)
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Ethyl vinyl ether (3.0 eq)
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Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes/Ethyl Acetate solvent system
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-2-naphthol (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).
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Addition of Reagents: To the stirred solution, add ethyl vinyl ether (3.0 eq) followed by pyridinium p-toluenesulfonate (PPTS, 0.05 eq).
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (6-bromo-2-naphthol) is fully consumed. This typically takes 1-3 hours.
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Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent. The product is typically less polar than the starting phenol.
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Characterization: Collect the fractions containing the product, combine, and concentrate under reduced pressure to yield pure 2-Bromo-6-(1-ethoxyethoxy)naphthalene. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Drug Development
The primary value of 2-Bromo-6-(1-ethoxyethoxy)naphthalene is as a versatile building block for creating more complex molecules. With the hydroxyl group masked, the C-Br bond can be selectively targeted for various transformations.
Cross-Coupling Reactions
The bromide at the C-2 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as:
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
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Heck Reaction: Reaction with alkenes to form substituted olefins. This is notably used in the synthesis of Nabumetone from 2-bromo-6-methoxynaphthalene.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing nitrogen-containing functional groups.
Synthesis of Pharmaceutical Analogs
The closely related compound, 2-bromo-6-methoxynaphthalene, is a key intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) Naproxen.[4][5] By using 2-Bromo-6-(1-ethoxyethoxy)naphthalene, chemists can perform coupling reactions and then deprotect the EE group to reveal the free hydroxyl. This provides a synthetic route to a wide array of 6-hydroxy-2-substituted naphthalene derivatives, which are valuable scaffolds for developing new therapeutic agents.
Deprotection of the Ethoxyethyl (EE) Group
The removal of the EE group is straightforward and is typically achieved under mild acidic conditions, which preserves many other functional groups.
Deprotection Protocol
Materials:
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2-Bromo-6-(1-ethoxyethoxy)naphthalene (1.0 eq)
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Methanol or Tetrahydrofuran (THF) as solvent
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2M Hydrochloric acid (HCl) or another acid catalyst like PPTS in ethanol.
Procedure:
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Dissolve the protected compound in methanol or THF.
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Add a catalytic amount of 2M HCl (a few drops) or a larger quantity of a milder acid like PPTS.
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Stir the reaction at room temperature and monitor by TLC for the reappearance of the polar 6-bromo-2-naphthol spot.
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Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the deprotected 6-bromo-2-naphthol.
Conclusion
2-Bromo-6-(1-ethoxyethoxy)naphthalene represents a strategically important, though not commonly cataloged, chemical intermediate. Its value is derived from the temporary masking of a reactive phenolic hydroxyl group, thereby enabling selective and high-yield functionalization at the C-2 position of the naphthalene core. The straightforward protocols for its synthesis and subsequent deprotection make it a valuable tool for medicinal chemists and researchers aiming to construct complex naphthalene-based molecules for drug discovery and materials science applications.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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European Patent Office. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene (EP 0179447 B1). [Link]
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Organic Syntheses. (n.d.). 2-Bromonaphthalene. Retrieved from [Link]
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CompTox Chemicals Dashboard. (n.d.). Naphthalene, 2-(2-bromo-2-propen-1-yl)-6-methoxy-. U.S. Environmental Protection Agency. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Naphthalene, 2-bromo-. National Institute of Standards and Technology. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 2-methoxy-6-bromo-naphthalene (US4628123A).
- European Patent Office. (n.d.). Process for the synthesis of 2-methoxy-6-bromo-naphthalene (EP 0179447 B1).
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Organic Syntheses. (n.d.). 6-Bromo-2-naphthol. Retrieved from [Link]
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Mineno, T., et al. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90. [Link]
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Larionov, E. A., et al. (n.d.). Supporting information: Examining the vinyl moiety as a protecting group for hydroxyl (-OH) functionality under basic conditions. [Link]
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Corrosive Chemistry. (2024, June 5). Preparation of 6-Bromo-2-naphthol from 2-Naphthol [Video]. YouTube. [Link]
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Corma, A., et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(11), 4307-4366. [Link]
- Meshram, J. S., et al. (2010). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. International Journal of ChemTech Research, 2(3), 1823-1829.
